

Application Notes and Protocols for Trex1-IN-4 in High-Throughput Screening

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Compound of Interest

Compound Name: *Trex1-IN-4*

Cat. No.: *B15587375*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Three prime repair exonuclease 1 (TREX1) is the primary 3'-5' DNA exonuclease in mammalian cells, playing a critical role in maintaining immune homeostasis by degrading cytosolic DNA.[1][2] Dysregulation of TREX1 activity is associated with autoimmune diseases, such as Aicardi-Goutières syndrome and systemic lupus erythematosus, as well as cancer.[3][4][5] The accumulation of cytosolic DNA in the absence of functional TREX1 triggers the cGAS-STING signaling pathway, leading to the production of type I interferons and a subsequent inflammatory response.[1][2] This makes TREX1 a compelling therapeutic target for both autoimmune disorders and oncology.[5][6] **Trex1-IN-4** is a potent inhibitor of TREX1 and can be utilized in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of the DNA degradation pathway.

Trex1-IN-4: A Dual Inhibitor of TREX1 and TREX2

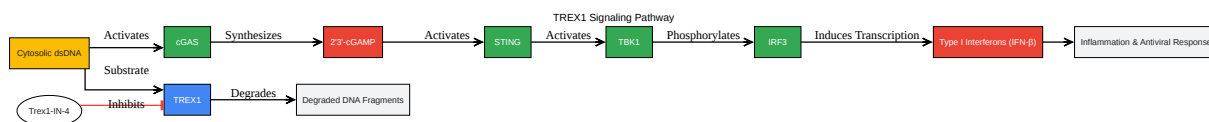
Trex1-IN-4 (also known as Compound 96) is a small molecule inhibitor of both TREX1 and its homolog TREX2. Its inhibitory activity and cellular efficacy have been characterized, making it a useful tool for studying the biological functions of these exonucleases.

Quantitative Data for Trex1-IN-4

Parameter	Value	Cell Line
IC50 (TRESX1)	< 0.1 μ M	N/A (Biochemical Assay)
IC50 (TRESX2)	< 1 μ M	N/A (Biochemical Assay)
EC50	0.1 - 10 μ M	HCT116
Molecular Formula	C24H19CIN6O4	N/A
CAS Number	2588445-14-9	N/A

Signaling Pathway of TRESX1 in Immune Regulation

TRESX1 acts as a critical negative regulator of the innate immune system. By degrading cytosolic DNA, it prevents the aberrant activation of the cGAS-STING pathway, which would otherwise lead to an inflammatory response.



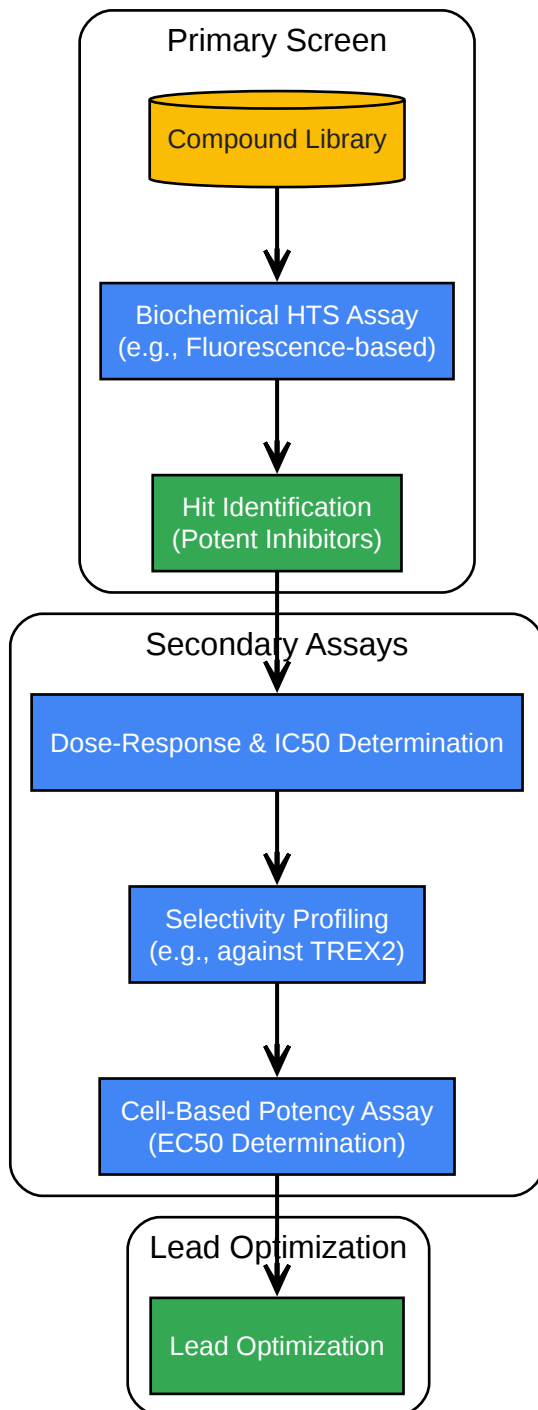
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Caption: TRESX1-mediated degradation of cytosolic DNA prevents activation of the cGAS-STING pathway.

High-Throughput Screening Workflow for TRESX1 Inhibitors

A typical HTS workflow for identifying and characterizing TRESX1 inhibitors like **Trex1-IN-4** involves a primary biochemical screen followed by secondary cell-based assays for validation and assessment of cellular potency.

HTS Workflow for TREX1 Inhibitors



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Caption: A streamlined workflow for the discovery of novel TREX1 inhibitors.

Experimental Protocols

Biochemical High-Throughput Screening for TREX1 Inhibition (Fluorescence-Based Assay)

This protocol is adapted from a general method for measuring exonuclease activity using a fluorescently labeled DNA substrate.^{[7][8][9][10]}

Principle: A single-stranded DNA (ssDNA) or double-stranded DNA (dsDNA) substrate is labeled with a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore results in low fluorescence. Upon cleavage by TREX1, the fluorophore is separated from the quencher, leading to an increase in fluorescence signal. Inhibitors of TREX1 will prevent this cleavage, resulting in a low fluorescence signal.

Materials:

- Recombinant human TREX1 enzyme
- Fluorescently labeled DNA substrate (e.g., a 20-mer ssDNA with a 5'-FAM and a 3'-TAMRA quencher)
- Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA
- **Trex1-IN-4** (positive control)
- DMSO (vehicle control)
- 384-well black, flat-bottom plates
- Fluorescence plate reader

Procedure:

- **Compound Plating:** Prepare a serial dilution of **Trex1-IN-4** and test compounds in DMSO. Dispense 1 µL of each compound concentration into the wells of a 384-well plate. For control wells, add 1 µL of DMSO.

- **Enzyme Preparation:** Dilute recombinant TREX1 in assay buffer to the desired concentration (e.g., 2X final concentration).
- **Enzyme Addition:** Add 10 μ L of the diluted TREX1 enzyme solution to each well containing the compounds and controls.
- **Incubation:** Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
- **Substrate Preparation:** Dilute the fluorescently labeled DNA substrate in assay buffer to the desired concentration (e.g., 2X final concentration).
- **Reaction Initiation:** Add 10 μ L of the diluted DNA substrate to each well to start the reaction. The final reaction volume is 21 μ L.
- **Kinetic Reading:** Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM). Read the fluorescence intensity every minute for 30-60 minutes.
- **Data Analysis:** Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell-Based Assay for TREX1 Inhibition (IFN- β Reporter Assay)

This protocol describes a method to measure the cellular potency of TREX1 inhibitors by quantifying the activation of the cGAS-STING pathway.

Principle: Inhibition of TREX1 in cells leads to the accumulation of cytosolic DNA, which activates the cGAS-STING pathway and results in the production of type I interferons, such as IFN- β . This assay utilizes a reporter cell line that expresses a reporter gene (e.g., Luciferase) under the control of an IFN- β promoter.

Materials:

- HEK293T cells stably expressing an IFN- β promoter-luciferase reporter construct
- **Trex1-IN-4**
- Poly(dA:dT) (a synthetic dsDNA analog to stimulate the cGAS-STING pathway)
- Transfection reagent (e.g., Lipofectamine)
- Cell culture medium (DMEM with 10% FBS)
- 96-well white, clear-bottom cell culture plates
- Luciferase assay reagent
- Luminometer

Procedure:

- **Cell Seeding:** Seed the HEK293T IFN- β reporter cells in a 96-well plate at a density of 2×10^4 cells per well and incubate overnight.
- **Compound Treatment:** The next day, treat the cells with a serial dilution of **Trex1-IN-4** for 1-2 hours.
- **Stimulation:** Transfect the cells with Poly(dA:dT) (e.g., 1 μ g/mL) using a suitable transfection reagent according to the manufacturer's protocol.
- **Incubation:** Incubate the cells for 18-24 hours.
- **Luciferase Assay:** Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.
- **Data Analysis:** Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay). Calculate the fold induction of the luciferase signal relative to the unstimulated control. Plot the dose-response curve and determine the EC50 value of **Trex1-IN-4**.

Conclusion

Trex1-IN-4 is a valuable chemical probe for investigating the role of TREX1 in cellular pathways and for validating high-throughput screening assays. The provided protocols offer a framework for the identification and characterization of novel TREX1 inhibitors, which hold therapeutic promise for a range of human diseases. The successful application of these methods will facilitate the discovery of new drug candidates targeting the TREX1-cGAS-STING axis.

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